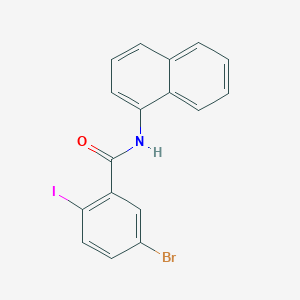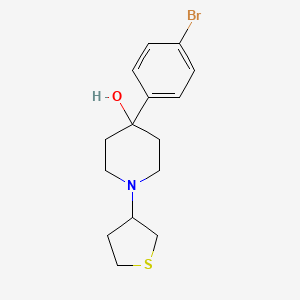![molecular formula C18H22ClNO B5993157 2-chloro-4-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzamide](/img/structure/B5993157.png)
2-chloro-4-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-4-methyl-N-(tricyclo[3311~3,7~]dec-1-yl)benzamide is a complex organic compound characterized by its unique tricyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzamide typically involves multiple steps, starting with the preparation of the tricyclo[3.3.1.1~3,7~]decane core. This core can be synthesized through a series of cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and purification methods are critical factors in the industrial synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-4-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the chloro group, using reagents like sodium methoxide (NaOCH₃).
Common Reagents and Conditions
Oxidation: Typically performed in acidic or basic aqueous solutions at elevated temperatures.
Reduction: Conducted in anhydrous solvents like tetrahydrofuran (THF) under inert atmosphere.
Substitution: Carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) at room temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-chloro-4-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-chloro-4-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tricyclic structure allows for a high degree of specificity in binding, which can modulate the activity of the target protein. This modulation can lead to various biological effects, depending on the pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tricyclo[3.3.1.1~3,7~]decane: A simpler tricyclic compound used as a precursor in the synthesis of more complex molecules.
2-chloro-4-methylbenzamide: Lacks the tricyclic structure but shares the benzamide moiety.
Adamantane derivatives: Compounds with similar tricyclic frameworks but different functional groups.
Uniqueness
2-chloro-4-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzamide is unique due to its combination of a tricyclic core and a benzamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
N-(1-adamantyl)-2-chloro-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO/c1-11-2-3-15(16(19)4-11)17(21)20-18-8-12-5-13(9-18)7-14(6-12)10-18/h2-4,12-14H,5-10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNPYQPGAIUJPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC23CC4CC(C2)CC(C4)C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201050 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{[1-(tetrahydro-2H-pyran-4-yl)-3-piperidinyl]methyl}-4-biphenylcarboxamide](/img/structure/B5993076.png)
![3-[3-(2-benzylmorpholin-4-yl)-3-oxopropyl]-4,5-dihydro-1H-pyridazin-6-one](/img/structure/B5993084.png)

![2-[2-(3,5-ditert-butyl-4-hydroxyphenyl)-2-oxoethyl]sulfanyl-4-methyl-1H-pyrimidin-6-one](/img/structure/B5993104.png)
![2-benzyl-4-(2-isopropylpyrimidin-4-yl)-3-methyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5993116.png)
![7-(dimethylamino)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5993120.png)
![N-methyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}-N-(2-phenoxyethyl)acetamide](/img/structure/B5993126.png)

![3-{[2-(1-CYCLOHEXENYL)ETHYL]AMINO}-6-NITRO-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE](/img/structure/B5993151.png)
![3,5-dimethyl-4-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5993154.png)
![ethyl (2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5993155.png)
![2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5993162.png)
![3-(3-chlorophenyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenylpropanamide](/img/structure/B5993174.png)
![2-[(E)-[[2-(4-methylphenyl)quinazolin-4-yl]hydrazinylidene]methyl]phenol](/img/structure/B5993181.png)
